BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 2-Methyl-6-
(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Methyl-6-
Compound Name: _ o
(trifluoromethyl)pyridine

Cat. No.: B1317463

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-
(trifluoromethyl)pyridine

Introduction

2-Methyl-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest
in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The
strategic placement of an electron-donating methyl group and a potent electron-withdrawing
trifluoromethyl group on the pyridine scaffold imparts a unique combination of properties. This
unique electronic profile influences the compound's reactivity, metabolic stability, lipophilicity,
and binding interactions with biological targets.[1][2] Consequently, this heterocycle serves as a
crucial building block for developing novel pharmaceuticals and advanced agrochemicals.[2][3]

[415](6]

This guide provides a comprehensive technical overview of the core physicochemical
properties of 2-Methyl-6-(trifluoromethyl)pyridine. It is designed for researchers, scientists,
and drug development professionals, offering not only fundamental data but also insights into
the experimental methodologies used for its characterization and the scientific principles
governing its behavior.

Compound Identification and Structure
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Accurate identification is the cornerstone of all chemical research. 2-Methyl-6-
(trifluoromethyl)pyridine is cataloged under several identifiers across major chemical
databases.

IUPAC Name: 2-methyl-6-(trifluoromethyl)pyridine[7]

CAS Number: 1620-72-0[3][7]

Molecular Formula: C7HeF3N[3][7][8]

InChiKey: UTGYDHHZGXOFMZ-UHFFFAOY SA-N[3][7]

Canonical SMILES: CC1=NC(=CC=C1)C(F)(F)F[7]

The structure consists of a pyridine ring substituted at the 2- and 6-positions. The
trifluoromethyl group's strong inductive effect significantly lowers the electron density of the
pyridine ring, influencing its reactivity and basicity.

Caption: Chemical structure of 2-Methyl-6-(trifluoromethyl)pyridine.

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and behavior in
various experimental and physiological environments. Below is a summary of the key
physicochemical data for 2-Methyl-6-(trifluoromethyl)pyridine.
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Property Value Source(s)
Molecular Weight 161.12 g/mol [3B1[71[8]
Appearance Powder or liquid [3]
Melting Point 12.5°C [3]
Boiling Point 153 °C [3]
Density (Predicted) 1.216 + 0.06 g/cm?3 [3]
Flash Point 30.9°C [3]
Vapor Pressure 13.5 mmHg at 25 °C [3]
Refractive Index 1.429 [3]
XLogP3 (Lipophilicity) 2.2 [31[7]
Topological Polar Surface Area  12.9 A2 [31[7]

The low melting point indicates that this compound can exist as either a low-melting solid or a
liquid at or near room temperature.[3] Its XLogP3 value of 2.2 suggests moderate lipophilicity, a
property often sought in drug candidates to facilitate passage through biological membranes.[3]

[7]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical
compound. The unique structural features of 2-Methyl-6-(trifluoromethyl)pyridine give rise to
a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl
group and the three aromatic protons on the pyridine ring. The methyl protons (-CHs) would
appear as a singlet, typically in the & 2.5-2.7 ppm range. The aromatic protons would appear
as multiplets in the & 7.0-8.0 ppm region, with their specific chemical shifts and coupling
patterns dictated by the electronic effects of the substituents.
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e 13C NMR: The carbon spectrum would display seven distinct signals. The methyl carbon
would appear upfield (around & 20-25 ppm). The trifluoromethyl carbon (-CF3) signal is
characteristically split into a quartet due to coupling with the three fluorine atoms and
appears in the 4 120-125 ppm range.[1]

e 19F NMR: The fluorine NMR is a powerful tool for confirming the presence of the
trifluoromethyl group. It is expected to show a sharp singlet, as all three fluorine atoms are
chemically equivalent, with a chemical shift characteristic for trifluoromethyl groups attached
to an aromatic ring (e.g., around & -60 to -68 ppm).[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected
absorption bands include:

e Aromatic C-H stretching: Weak to medium bands in the 3000-3150 cm~? region.[12]

e C=C and C=N Ring Vibrations: Multiple sharp bands of variable intensity in the 1400-1650
cm~1 region, characteristic of the pyridine ring.[12][13]

o C-F Stretching: Very strong, intense absorption bands typically found in the 1100-1350 cm—1
region, indicative of the trifluoromethyl group.

Mass Spectrometry (MS)

In mass spectrometry, 2-Methyl-6-(trifluoromethyl)pyridine is expected to show a clear
molecular ion peak ([M]*) at an m/z corresponding to its molecular weight (approximately
161.12).[1][8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition with high precision.

Reactivity, Stability, and Applications

The chemical behavior of 2-Methyl-6-(trifluoromethyl)pyridine is governed by the interplay
between the electron-donating methyl group and the electron-withdrawing trifluoromethyl

group.
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Applications:
- Pharmaceuticals
- Agrochemicals
- Material Science

Modulated Reactivity

2-Methyl-6-(tifluoromethyDpyridine (e.9., Nucleophilic Substitution)

Click to download full resolution via product page

Caption: Influence of substituents on the properties and applications of the core molecule.

 Stability: The compound is relatively stable under standard conditions but may decompose at
high temperatures or in the presence of strong acids or bases.[2] The trifluoromethyl group
enhances metabolic stability, making it a desirable feature in drug design to prevent oxidative
metabolism.[1]

o Reactivity: The electron-deficient nature of the pyridine ring, enhanced by the -CFs group,
makes it susceptible to nucleophilic substitution reactions.[2][14] The nitrogen atom retains
some basicity, allowing it to form salts with acids.[2]

o Applications: It is a valuable intermediate for synthesizing a wide range of more complex
molecules.[3] Its derivatives are found in numerous commercial agrochemicals (fungicides,
herbicides) and are actively investigated in pharmaceutical research for developing new
therapeutic agents.[2][5][6]

Safety and Handling
Proper handling is crucial due to the hazardous nature of this compound.

o GHS Classification: The compound is classified as causing severe skin burns and eye
damage.[7]

e Signal Word: Danger[7]
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» Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with
side-shields, and a lab coat.[15][16] Work should be conducted in a well-ventilated area or a
chemical fume hood.[17][18][19]

» Handling Precautions: Avoid all personal contact, including inhalation of vapors.[17][19] Keep
away from heat, sparks, and open flames.[16][17] Containers should be kept tightly closed
when not in use.[15][17]

o Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]
[15][17]

Experimental Protocols

The following section outlines standardized, self-validating methodologies for characterizing 2-
Methyl-6-(trifluoromethyl)pyridine.

Protocol 1: Purity and Identity Verification by HPLC-MS

This protocol validates the compound's identity by its retention time against a known standard
and confirms its molecular weight.

o Preparation of Standard Solution: Accurately weigh ~1 mg of a certified reference standard
of 2-Methyl-6-(trifluoromethyl)pyridine and dissolve in 10 mL of acetonitrile to prepare a
100 pg/mL stock solution.

o Preparation of Sample Solution: Prepare a sample solution of the material under
investigation at the same concentration.

e HPLC Conditions:

[¢]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum).

[e]

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1%
formic acid.

Flow Rate: 1.0 mL/min.

[e]

(¢]

Injection Volume: 10 pL.
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o Detection: UV detector at 254 nm and a mass spectrometer.

e Mass Spectrometer Conditions:
o lonization Mode: Electrospray lonization, Positive (ESI+).
o Scan Range: m/z 50-500.

e Analysis:

o Inject the standard solution to determine the retention time (RT) and confirm the detection
of the molecular ion [M+H]* at m/z ~162.1.

o Inject the sample solution. The primary peak should have the same RT (within £2%) as the
standard.[1]

o The mass spectrum associated with the sample's primary peak must show the correct
molecular ion. Purity is calculated based on the peak area percentage at 254 nm.
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Caption: Workflow for identity and purity verification using HPLC-MS.
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Protocol 2: Determination of Melting Point

This protocol determines the temperature range over which the solid-to-liquid phase transition

OCcCurs.

o Sample Preparation: Ensure the sample is dry and free of solvent. Place a small amount of
the solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus: Use a calibrated digital melting point apparatus.
e Measurement:

o Place the capillary tube in the apparatus.

[¢]

Heat rapidly to about 10 °C below the expected melting point (12.5 °C).

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

[¢]

Record the temperature at which the first drop of liquid appears (T1).

[e]

o

Record the temperature at which the last crystal melts (T2).

o Result: The melting point is reported as the range T1 — T2. For a pure compound, this range

should be narrow (typically < 2 °C).

Conclusion

2-Methyl-6-(trifluoromethyl)pyridine is a synthetically versatile building block with a well-
defined set of physicochemical properties. Its moderate lipophilicity, enhanced metabolic
stability conferred by the trifluoromethyl group, and predictable spectroscopic characteristics
make it an important compound for systematic drug design and agrochemical development. A
thorough understanding of its properties, reactivity, and handling requirements, as outlined in
this guide, is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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